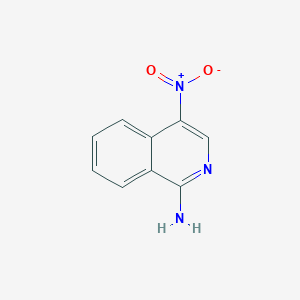

4-Nitroisoquinolin-1-amine

Description

Overview of Isoquinoline (B145761) Heterocyclic Systems in Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal and organic chemistry. nih.govwisdomlib.orgsolubilityofthings.com This structural motif is not only a key component of numerous natural products, particularly alkaloids, but also serves as a privileged framework for the design and synthesis of novel therapeutic agents. nsc.rujrespharm.comajrconline.org The rich chemistry of isoquinolines allows for diverse functionalization, making them versatile building blocks in the development of compounds with a wide array of biological activities. rsc.org

Isoquinoline alkaloids, found in various plant species, have a long history of use in traditional medicine for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties. amerigoscientific.com Modern research continues to validate and explore these traditional uses, leading to the discovery of potent isoquinoline-based drugs. jrespharm.com The broad pharmacological spectrum of isoquinoline derivatives includes antitumor, antimicrobial, anti-inflammatory, antiviral, and neuroprotective activities, among others. wisdomlib.orgbohrium.com This has spurred significant interest in the development of novel synthetic methodologies to access structurally diverse isoquinoline derivatives. nih.govorganic-chemistry.orgbohrium.com

The significance of the isoquinoline core extends to its role as a template for drug discovery, with many synthetic derivatives designed to mimic the structure and function of naturally occurring bioactive molecules. nsc.rujrespharm.com The ability to modify the isoquinoline nucleus at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, a critical aspect of modern drug development. pnas.org Consequently, the synthesis and functionalization of isoquinoline systems remain an active and important area of chemical research. mdpi.comajgreenchem.com

Strategic Positioning of 4-Nitroisoquinolin-1-amine as a Core Isoquinoline Derivative

Within the vast landscape of isoquinoline chemistry, 4-Nitroisoquinolin-1-amine emerges as a strategically important derivative. Its structure, featuring both a nitro group at the 4-position and an amino group at the 1-position, imparts unique reactivity and makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the isoquinoline ring system, while the amino group provides a key handle for further chemical modifications.

The presence of these two functional groups in a single molecule allows for a range of chemical transformations. For instance, the nitro group can be reduced to an amino group, leading to the formation of diaminoisoquinoline derivatives. This transformation opens up possibilities for the synthesis of various heterocyclic systems and polymers.

The strategic importance of 4-Nitroisoquinolin-1-amine lies in its potential as a precursor for the synthesis of more complex molecules with potential biological activity. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a variety of substituents. These modifications are crucial in the lead optimization phase of drug discovery, where small structural changes can lead to significant improvements in potency and selectivity. The inherent reactivity of the nitro group also allows for its conversion into other functional groups, further expanding the synthetic utility of this compound.

Below is a table summarizing the key properties of 4-Nitroisoquinolin-1-amine.

| Property | Value |

| IUPAC Name | 4-nitroisoquinolin-1-amine |

| CAS Number | 78886-54-1 |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-nitroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHUUCJIMGGFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitroisoquinolin 1 Amine and Its Functionalized Analogues

De Novo Synthesis Routes to 4-Nitroisoquinoline (B1589690) Scaffolds

The formation of the foundational 4-nitroisoquinoline structure is a critical first step. This can be achieved either by introducing a nitro group onto a pre-existing isoquinoline (B145761) ring or by constructing the bicyclic system from precursors already containing the necessary nitro functionality.

Nitration Strategies for Isoquinoline Precursors

The direct nitration of isoquinoline is a common electrophilic aromatic substitution reaction. However, the position of nitration is highly dependent on the reaction conditions due to the influence of the nitrogen atom in the heterocyclic ring.

Under strongly acidic conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid, the isoquinoline nitrogen is protonated, forming the isoquinolinium ion. This deactivates the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution occurs on the benzene (B151609) ring, yielding a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline, typically in a 9:1 ratio. thieme-connect.de

To achieve nitration at the C4 position, different strategies are employed. One method involves the reaction of isoquinoline with nitric acid in the presence of acetic anhydride, which can lead to the formation of 4-nitroisoquinoline. thieme-connect.describd.com Another specialized approach utilizes Reissert compounds. For instance, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline can be nitrated and subsequently hydrolyzed to ultimately yield 4-nitroisoquinoline derivatives. elsevierpure.com

Table 1: Regioselectivity in the Nitration of Isoquinoline

| Reagents | Predominant Product(s) | Reference |

|---|---|---|

| Fuming HNO₃, H₂SO₄ | 5-Nitroisoquinoline & 8-Nitroisoquinoline | thieme-connect.de |

| HNO₃, Acetic Anhydride | 4-Nitroisoquinoline | thieme-connect.describd.com |

Cyclization Reactions in Isoquinoline Ring Formation

An alternative to direct nitration is the construction of the isoquinoline ring from acyclic precursors that already contain a nitro group. This approach offers better control over the regiochemistry of the final product. Several classical named reactions for isoquinoline synthesis can be adapted for this purpose.

Bischler-Napieralski Synthesis: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. By using a starting material derived from a nitrophenethylamine, it is possible to construct a dihydroisoquinoline ring, which can then be aromatized to the corresponding nitroisoquinoline.

Pomeranz-Fritsch Synthesis: This method involves the acid-catalyzed cyclization of a Schiff base derived from an arylaldehyde and an aminoacetal. shahucollegelatur.org.in The use of a nitro-substituted benzaldehyde as the starting material can lead to the formation of a nitroisoquinoline skeleton. Electron-withdrawing groups, such as the nitro group, can influence the cyclization process. shahucollegelatur.org.in

Pictet-Spengler Synthesis: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. shahucollegelatur.org.in Using a nitrophenethylamine allows for the incorporation of the nitro group from the start. The resulting tetrahydroisoquinoline requires subsequent oxidation to yield the aromatic 4-nitroisoquinoline.

Modified Friedländer Synthesis: While classically used for quinolines, analogous strategies can be applied to isoquinolines. A modified approach involves the in situ reduction of a 2-nitro-substituted aromatic aldehyde or ketone in the presence of a compound with an active methylene group, leading to a domino nitro reduction-heterocyclization cascade to form the heterocyclic ring. mdpi.com

These methods provide a versatile toolkit for constructing the 4-nitroisoquinoline scaffold, with the choice of method depending on the availability of starting materials and the desired substitution pattern.

Functionalization and Derivatization Strategies for 4-Nitroisoquinolin-1-amine

Once the 4-nitroisoquinoline core is obtained, the next crucial step is the introduction of the amino group at the C1 position. The strong electron-withdrawing nature of the nitro group at C4, coupled with the ring nitrogen, significantly activates the C1 position for nucleophilic attack.

Nucleophilic Substitution Reactions on the Isoquinoline Core

Direct amination involves the introduction of an amino group onto the 4-nitroisoquinoline ring. One of the most relevant methods is the Oxidative Nucleophilic Substitution of Hydrogen (SNH). In this reaction, a nucleophile (such as an amide anion) attacks the electron-deficient ring to form a σH adduct. This intermediate is then aromatized by an external oxidizing agent, resulting in the substitution of a hydrogen atom with the nucleophile. mdpi.com While studied in detail for 5-nitroisoquinoline, the principles are applicable to the 4-nitro isomer, where the C1 position is highly activated. mdpi.comresearchgate.net

Another approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C1 position. If a 1-halo-4-nitroisoquinoline derivative is synthesized, the halogen can be readily displaced by an amine nucleophile to yield 4-nitroisoquinolin-1-amine.

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for C-H functionalization in electron-deficient aromatic and heteroaromatic systems. wikipedia.org This reaction introduces a substituent to a position ortho or para to a nitro group by replacing a hydrogen atom. organic-chemistry.orgorganische-chemie.ch

The VNS reaction mechanism involves the following key steps:

A nucleophile containing a leaving group at the nucleophilic center attacks the electron-deficient ring (e.g., 4-nitroisoquinoline) at the C1 position to form a negatively charged intermediate (anionic σ-adduct). nih.gov

A base then facilitates the β-elimination of the leaving group from the intermediate.

An acidic workup protonates the resulting carbanion, restoring aromaticity and yielding the substituted product. organic-chemistry.org

For the synthesis of 4-nitroisoquinolin-1-amine, an aminating reagent suitable for VNS, such as 4-amino-1,2,4-triazole or hydroxylamine derivatives, can be used. The reaction offers high regioselectivity for the position activated by the nitro group, making it an efficient strategy for introducing the C1-amino functionality. nih.govnih.gov The VNS reaction is generally faster than the conventional SNAr of halogens in similarly activated positions. kuleuven.be

Table 2: Comparison of Amination Strategies

| Method | Description | Key Features |

|---|---|---|

| SNH | Oxidative Nucleophilic Substitution of Hydrogen. An amine nucleophile attacks the ring, followed by oxidation. | Does not require a leaving group; uses an external oxidant. |

| SNAr | Nucleophilic Aromatic Substitution. An amine displaces a leaving group (e.g., a halogen) at the C1 position. | Requires pre-functionalization with a suitable leaving group. |

Halogen Displacement in Substituted Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amine functionalities onto the isoquinoline core, particularly at positions activated by the ring nitrogen. Halogens at the C1 and C4 positions of the isoquinoline ring are especially susceptible to displacement by nucleophiles due to the electron-withdrawing nature of the imine nitrogen. iust.ac.irthieme-connect.de This reactivity is crucial for the synthesis of 1-aminoisoquinoline (B73089) derivatives.

The reaction typically involves treating a halo-isoquinoline, such as 1-chloroisoquinoline or 1,4-dichloroisoquinoline, with an amine. thieme-connect.de For the synthesis of the parent 4-nitroisoquinolin-1-amine, a precursor like 1-chloro-4-nitroisoquinoline would be reacted with an ammonia source. Similarly, functionalized analogues can be prepared by using primary or secondary amines, leading to N-substituted products. For instance, isoquinoline can react with potassium amide in liquid ammonia to yield 1-aminoisoquinoline. iust.ac.ir The synthesis of 4-aminoquinoline derivatives has been successfully achieved through the aromatic nucleophilic substitution on 4-chloroquinoline with various monoaminoalkanes or diaminoalkanes. nih.gov

Table 1: Examples of Halogen Displacement Reactions on Isoquinolines/Quinolines

| Starting Material | Nucleophile | Conditions | Product Type |

| 4,7-dichloroquinoline | Ethane-1,2-amine | Heat to 130 °C | N¹-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine nih.gov |

| 7-substituted-4-chloro-quinoline | Butyl amine | Reflux, neat | Butyl-(7-substituted-quinolin-4-yl)-amine nih.gov |

| 1-Chloroisoquinoline | Ammonia/Amide | Varies | 1-Aminoisoquinoline iust.ac.ir |

| 3-Bromoisoquinoline | Sodium amide | Varies | 3-Aminoisoquinoline iust.ac.ir |

Palladium-Catalyzed Transformations for Structure Elaboration

Palladium catalysis offers a powerful and versatile toolkit for the synthesis and functionalization of the isoquinoline scaffold. These methods allow for the formation of key carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex and diverse molecular architectures.

Palladium-catalyzed intramolecular cyclization is a highly effective strategy for constructing the isoquinoline ring system from acyclic precursors. researchgate.net These reactions often proceed through the nucleophilic attack of a nitrogen atom onto a palladium-activated alkyne. A common approach involves the cyclization of 2-(1-alkynyl)benzaldimines. researchgate.net In this method, a palladium(II) catalyst coordinates to the alkyne, making it susceptible to attack by the imine nitrogen, which leads to the formation of the heterocyclic ring. researchgate.net

Another elegant example is the palladium-catalyzed reaction of N-propargyl oxazolidines, which proceeds through a sequential reductive cyclization, ring-opening, and aromatization cascade to afford 4-substituted isoquinolines. organic-chemistry.org These methods are valued for their efficiency and ability to generate substituted isoquinolines in good yields. researchgate.net

Table 2: Palladium-Catalyzed Intramolecular Cyclization for Isoquinoline Synthesis

| Precursor | Catalyst System | Key Transformation | Reference |

| 2-(1-Alkynyl)benzaldimines | Pd(II) catalyst | Cyclization/Alkenylation (Heck reaction) | researchgate.net |

| N-Propargyl oxazolidines | Palladium catalyst | Reductive cyclization/Ring-opening/Aromatization | organic-chemistry.org |

| ortho-Iodobenzaldehyde tert-butylimine and terminal acetylenes | Palladium catalyst followed by copper catalyst | Coupling followed by cyclization | organic-chemistry.org |

| Benzylamines and Allyl Acetate | Palladium(II) catalyst | Tandem C-H allylation/Intermolecular amination | nih.govacs.org |

Palladium-catalyzed cross-coupling reactions are indispensable for elaborating the isoquinoline core by introducing aryl and alkyl substituents. These reactions form new carbon-carbon bonds, allowing for significant diversification of the isoquinoline structure. mdpi.com

Arylation is commonly achieved through methods like Suzuki or Stille coupling, where a halo-isoquinoline is coupled with an organoboron or organotin reagent, respectively. More advanced C-H activation strategies have also emerged. For example, palladium(II)-catalyzed meta-C-H arylation of benzylsulfonamides has been achieved using isoquinoline as a ligand. nih.gov The palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide provides a route to protected 1,5-dicarbonyl moieties that can be cyclized to form isoquinolines. rsc.org This approach is versatile and tolerates a wide range of substituents. rsc.org

Alkylation can be similarly achieved. The direct coupling of C-H bonds with organometallic reagents, such as tetraalkyltins, is a promising strategy for direct alkylation. acs.org Palladium-catalyzed alkylation of sp² and sp³ carbon-hydrogen bonds has been developed using auxiliary-directed methods, showcasing the broad applicability of this chemistry. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling for Isoquinoline Functionalization

| Reaction Type | Isoquinoline Substrate | Coupling Partner | Catalyst/Ligand Example | Product |

| α-Arylation of Esters | β-(N-2-iodobenzyl)-amino ester | (Intramolecular) | Pd(PPh₃)₄ | Tetrahydroisoquinoline core mdpi.com |

| Enolate Arylation | ortho-functionalized aryl halide | Enolate | Palladium catalyst | Substituted Isoquinoline rsc.org |

| meta-C-H Arylation | Benzylsulfonamide | Aryl iodide | Pd(II) / Isoquinoline ligand | meta-arylated product nih.gov |

| C-H Alkylation | Substrates with oxazoline or pyridine directing groups | Tetraalkyltin | Pd(OAc)₂ | Alkylated arene acs.org |

Reduction of the Nitro Group to the Amine Functionality

The conversion of the nitro group at the C4 position to a primary amine is a critical step in synthesizing compounds like 1,4-diaminoisoquinoline from 4-nitroisoquinolin-1-amine. This transformation is one of the most fundamental reactions in organic chemistry, and numerous methods are available for reducing aromatic nitro groups. wikipedia.orgresearchgate.net

Catalytic Hydrogenation is a widely used and often preferred method. commonorganicchemistry.com This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is known for its high efficiency and clean reaction profiles. Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C. commonorganicchemistry.com

Metal-Based Reductions in acidic media are also very common. The use of iron (Fe) or zinc (Zn) powder in the presence of an acid like acetic acid or hydrochloric acid provides a mild and effective way to reduce nitro groups, even in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for the selective reduction of nitro groups. commonorganicchemistry.com

Other reagents, such as sodium hydrosulfite or sodium sulfide, can also be employed and are sometimes used for selective reductions when multiple nitro groups are present in a molecule. wikipedia.org

Table 4: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

| H₂ / Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction | Can reduce other functional groups (e.g., alkenes, C-X bonds) commonorganicchemistry.com |

| H₂ / Raney Nickel | H₂ gas, solvent (e.g., MeOH) | Effective, less prone to dehalogenation of aryl halides commonorganicchemistry.com | Pyrophoric nature, requires careful handling |

| Fe / Acid (e.g., AcOH, HCl) | Refluxing acid | Mild, good functional group tolerance commonorganicchemistry.com | Often requires acidic workup |

| Zn / Acid (e.g., AcOH) | Acidic solution | Mild, good functional group tolerance commonorganicchemistry.com | Can sometimes lead to over-reduction |

| SnCl₂ | Solvent (e.g., EtOH, EtOAc) | Mild, selective commonorganicchemistry.com | Stoichiometric amounts of tin salts produced |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Useful for selective reductions | Can have limited solubility |

One-Pot Reaction Sequences in Isoquinoline Synthesis

One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several elegant one-pot strategies have been developed for the construction of the isoquinoline core. rsc.orgresearchgate.net

These methods often involve tandem, cascade, or multi-component reactions. For example, a two-step, one-pot synthesis of 3-methylisoquinolines has been reported via a palladium-catalyzed tandem C-H allylation and intermolecular amination of benzylamines with allyl acetate. nih.govacs.org Three-component reactions are also powerful, such as the condensation of an aryl ketone and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation and cyclization with an alkyne, all in one pot. organic-chemistry.org

Another approach combines palladium-catalyzed enolate arylation with a subsequent cyclization. This allows for a three-component, one-pot isoquinoline synthesis that is highly regioselective and accommodates a wide range of substituents. rsc.org These streamlined procedures enable the rapid assembly of complex and multi-substituted isoquinolines from simple starting materials. organic-chemistry.org

Table 5: Examples of One-Pot Syntheses of Isoquinolines

| Strategy | Reactants | Catalyst/Reagent | Key Features | Reference |

| Tandem Allylation/Amination | Benzylamine, Allyl acetate | Palladium(II) catalyst | Two-step, one-pot synthesis of 3-methylisoquinolines | nih.gov |

| Three-Component Reaction | Aryl ketone, Hydroxylamine, Internal alkyne | Rhodium(III) catalyst | Rapid assembly of multisubstituted isoquinolines | organic-chemistry.org |

| Three-Component Coupling/Cyclization | ortho-functionalized aryl halide, Enolate source, Ammonia source | Palladium catalyst | Regioselective, tolerates diverse substituents | rsc.org |

| Tandem Condensation/Cyclization | C,N-cyclic azomethine imines, α,β-unsaturated ketones | K₂CO₃ (base), DDQ (oxidant) | Efficient synthesis of fused isoquinolines | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Nitroisoquinolin 1 Amine

Reactivity Profiles of the Nitro Functionality

The nitro group at the C-4 position profoundly influences the chemical nature of the isoquinoline (B145761) ring system. Its strong electron-withdrawing character is central to the molecule's reactivity.

Reductive Transformations

The nitro group of 4-nitroisoquinolin-1-amine is readily susceptible to reduction, a common and synthetically valuable transformation for nitroaromatic compounds. This reduction converts the nitro group into an amino group, yielding 1,4-diaminoisoquinoline. This transformation is significant as it changes a strongly deactivating group into a strongly activating one, fundamentally altering the electronic properties and subsequent reactivity of the aromatic system. bath.ac.uk

A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comresearchgate.net This method is often clean and efficient. Chemical reduction methods are also effective and include the use of metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid. commonorganicchemistry.com These classical methods are robust and widely used for the reduction of aromatic nitro compounds. commonorganicchemistry.com A Chinese patent describes a two-step synthesis of 1-aminoisoquinoline (B73089) from isoquinoline, where the final step is the catalytic hydrogenation of 1-nitroisoquinoline, demonstrating the feasibility of this reaction on the isoquinoline core. google.com

| Reagent/System | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Methanol or Ethanol, Room Temperature | 1,4-Diaminoisoquinoline | Common and efficient method for nitro reduction. commonorganicchemistry.com |

| H₂/Raney Nickel | Ethanol, Room Temperature/Heat | 1,4-Diaminoisoquinoline | Useful alternative to Pd/C, especially if other functional groups sensitive to hydrogenolysis are present. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Aqueous Ethanol, Reflux | 1,4-Diaminoisoquinoline | A classic and cost-effective method for large-scale reductions. commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 1,4-Diaminoisoquinoline | A mild reducing agent, often used for selective reductions. commonorganicchemistry.com |

Electron-Withdrawing Effects on Ring Reactivity

The nitro group is one of the most powerful electron-withdrawing groups, and its presence at the C-4 position significantly deactivates the isoquinoline ring system towards electrophilic aromatic substitution. wikipedia.org This deactivation occurs because the nitro group withdraws electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org

Conversely, this electron deficiency greatly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism is favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group. wikipedia.orgpressbooks.pub In the case of 4-nitroisoquinolin-1-amine, while the amino group itself is not a leaving group, the nitro group at C-4 makes the entire ring, particularly the ortho (C-3) and para (C-5, C-8a) positions, highly electrophilic and susceptible to attack by strong nucleophiles. For instance, studies on 4-nitroisoquinoline (B1589690) have shown that it undergoes amination at the C-1 position via a vicarious nucleophilic substitution (VNS) reaction. researchgate.netntnu.no This highlights the strong activating effect of the C-4 nitro group on the pyridine (B92270) part of the isoquinoline ring.

Reactivity Profiles of the Amine Functionality

The primary amino group at the C-1 position is a versatile functional handle, enabling a variety of transformations to modify the molecule's structure and properties.

Amidation and Other N-Functionalization Reactions

The 1-amino group of 4-nitroisoquinolin-1-amine can readily undergo N-functionalization reactions typical of primary aromatic amines. Among the most common of these is amidation, which involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide bond. This reaction can be used to install a wide variety of substituents onto the nitrogen atom. For example, acylation can be performed to synthesize derivatives like N-(4-nitroisoquinolin-1-yl)acetamide. derpharmachemica.com

Research on other aminoisoquinolines demonstrates the feasibility of these reactions. For instance, 1-aminoisoquinoline-6-carboxylic acid can be derivatized through acylation reactions. Similarly, studies on the synthesis of 1-aminoisoquinoline derivatives often involve N-functionalization steps. researchgate.netnih.gov These reactions typically proceed under standard conditions, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.

| Reagent | Reaction Type | Product Type | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Acylation/Amidation | N-acetyl amide | Pyridine or CH₂Cl₂/Triethylamine |

| Acetic Anhydride | Acylation/Amidation | N-acetyl amide | Pyridine, heat |

| Benzoyl Chloride | Benzoylation | N-benzoyl amide | Pyridine or aqueous NaOH (Schotten-Baumann) |

| Alkyl Halide (e.g., CH₃I) | Alkylation | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), DMF |

Derivatization for Enhanced Reactivity or Analytical Detection

Chemical derivatization of the 1-amino group is a crucial strategy for modifying the compound's properties for specific applications, such as enhancing its detectability in analytical methods like High-Performance Liquid Chromatography (HPLC). researchgate.net Since primary amines often lack a strong chromophore or fluorophore, derivatization is employed to attach a tag that can be easily detected by UV-Visible or fluorescence detectors. researchgate.net

Common derivatizing reagents for amines include dansyl chloride (DNS-Cl), dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl). mdpi.com A particularly effective reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with primary and secondary amines to produce highly stable, fluorescent derivatives that can be quantified with high sensitivity. waters.comnih.gov This pre-column derivatization technique is widely used for amino acid analysis and can be applied to other primary amines like 4-nitroisoquinolin-1-amine. waters.comnih.gov

Derivatization is also used in synthesis to alter the reactivity of the amine. For instance, the amino group can be protected by converting it into an amide (e.g., an acetamide) or a carbamate (e.g., a Boc-protected amine). This temporarily reduces the nucleophilicity and basicity of the nitrogen, preventing it from interfering with reactions at other sites on the molecule. The protecting group can then be removed later in the synthetic sequence.

Regioselectivity in Chemical Transformations of the Isoquinoline System

The regioselectivity of further substitutions on the 4-nitroisoquinolin-1-amine ring is determined by the combined and often competing directing effects of the existing substituents. msu.edu The 1-amino group is a strongly activating, ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. libretexts.org The 4-nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive and resonance effects. pressbooks.pub

For electrophilic aromatic substitution, the outcome is a balance between these effects. The entire molecule is deactivated towards electrophiles compared to benzene (B151609) because of the nitro group. wikipedia.org However, substitution, if it occurs, will be directed to specific positions.

The amino group at C-1 directs ortho to the C-8a bridgehead position and para to the C-3 position. It also directs to the C-5 and C-7 positions in the benzene ring.

The nitro group at C-4 directs meta to the C-2 (part of the N=C bond), C-6, and C-8 positions.

Considering these influences, electrophilic attack is most disfavored on the pyridine ring, which is strongly deactivated by the adjacent heterocyclic nitrogen and the C-4 nitro group. The benzene ring is the more likely site for electrophilic substitution. The directing effects of both the amino and nitro groups converge to favor substitution at the C-8 position. Oxidation of 5-nitroisoquinoline (B18046), for example, affects only the pyridine ring, whereas for 5-aminoisoquinoline (B16527), the benzene ring is attacked, illustrating the powerful influence of these substituents on regioselectivity. shahucollegelatur.org.in

For nucleophilic aromatic substitution, the strong electron-withdrawing nitro group at C-4 is the dominant director. It activates the ring for nucleophilic attack, particularly at the positions ortho (C-3) and para (C-5) to itself. pressbooks.pub Therefore, reactions with strong nucleophiles would likely result in substitution at these positions, assuming a suitable leaving group is present or a mechanism like VNS is operative.

Advanced Mechanistic Studies of 4-Nitroisoquinolin-1-amine Reactions

Advanced mechanistic studies provide a deeper understanding of the chemical transformations involving 4-Nitroisoquinolin-1-amine. These investigations are essential for optimizing reaction conditions and designing novel synthetic pathways.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are fundamental to comprehending the chemical behavior of 4-Nitroisoquinolin-1-amine. Various studies have employed a combination of experimental and computational methods to map out these complex processes.

One common reaction pathway for nitroaromatic compounds is reduction of the nitro group. In the case of 5-nitroisoquinoline, reduction can lead to the formation of 5-aminoisoquinoline. mdpi.com The reduction of nitro compounds can proceed through a nitroso intermediate. nih.gov For instance, the reduction of nitro aromatics using an iron(salen) complex as a catalyst has been shown to involve a nitroso intermediate and an on-cycle iron hydride as a key catalytic intermediate. nih.gov

Palladium-catalyzed reactions are also significant in the chemistry of isoquinoline derivatives. For example, the intramolecular Pd-catalyzed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides can produce 4-substituted 5-nitroisoquinolin-1-ones. researchgate.net Mechanistic studies of such reactions, including deuterium-labeling, have indicated the possibility of different pathways, such as a π-allyl-Pd route and the classical Heck route, leading to isomeric products that are not interconvertible. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. These calculations can help to map energy barriers for different reaction steps and stabilize transition states, providing insights that complement experimental findings. For example, DFT calculations have been used to understand the regioselectivity in the synthesis of C4-substituted tetrahydroisoquinoline analogues, where the electron density of the highest occupied molecular orbitals (HOMO) influences the reaction outcome. rsc.org

The table below summarizes some of the key intermediates and reaction pathways identified in studies of related nitroisoquinoline systems.

| Reactant System | Reaction Type | Key Intermediates/Pathways | Analytical Techniques |

| N-(2-alkenyl)-2-halo-3-nitrobenzamides | Intramolecular Pd-catalyzed cyclization | π-allyl-Pd intermediate, Heck pathway intermediate | Deuterium (B1214612) labeling, NMR spectroscopy |

| Nitro aromatics with Iron(salen) catalyst | Reduction | Nitroso intermediate, Iron hydride species | EPR spectroscopy, Mass spectrometry, Quantum chemistry |

| 5-Nitroisoquinoline | Selective hydrogenation | 5-Aminoisoquinoline | Not specified |

Kinetic Studies of Reaction Rates

Kinetic studies are instrumental in determining the rates of chemical reactions and understanding the factors that influence them. For reactions involving isoquinoline derivatives, kinetic analysis can reveal details about the reaction mechanism, such as the rate-determining step.

For example, in the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate, linear Brønsted-type plots with βnuc values of 0.90 or 0.92 suggest a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. psu.edu The reactivity of the amines in these reactions was found to decrease as the basicity of the amine decreases. psu.edu

In the context of continuous-flow synthesis, kinetic studies are crucial for process optimization. For the selective hydrogenation of 5-nitroisoquinoline, a continuous-flow system using a micro-packed bed reactor was established. mdpi.com This system achieved high yields of 5-aminoisoquinoline and 5-amino-1,2,3,4-tetrahydroisoquinoline under optimized conditions. mdpi.com The establishment of kinetic models for such processes allows for the validation of experimental results and prediction of reactor performance. mdpi.com

The following table presents data from a kinetic study on the aminolysis of related nitrophenyl esters, illustrating the effect of amine basicity on the reaction rate.

| Amine | pKa of Conjugate Acid | Rate Constant (kN, M⁻¹s⁻¹) for reaction with 4-nitrophenyl nicotinate |

| Piperidine | 11.02 | 16.2 |

| Piperazine | 9.38 | 0.365 |

| Morpholine | 5.95 | 0.000780 |

Data adapted from a study on the aminolysis of 4-nitrophenyl nicotinate. psu.edu

Isotopic Labeling Investigations

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By replacing an atom with its heavier isotope (e.g., deuterium for hydrogen), researchers can follow the labeled atom's path and elucidate the connectivity changes during the reaction. wikipedia.org

A notable example is the deuterium-labeling study of the intramolecular Pd-catalyzed reaction of N,N-diallyl-2-iodo-3-nitrobenzamide. researchgate.net This investigation revealed that the formation of isomeric products, 2-allyl-4-methyl-5-nitroisoquinolin-1-one and 2-allyl-4-methylene-5-nitro-3,4-dihydroisoquinolin-1-one, occurs through distinct pathways that are not interconnected. researchgate.net One pathway is proposed to be a π-allyl-Pd route, while the other follows the classical Heck reaction mechanism. researchgate.net

Another study utilized deuterium labeling to investigate the condensation of 2-methyl-3-nitrobenzoate esters with dimethylacetamide dimethyl acetal, which surprisingly afforded 1-methoxy-3-dimethylamino-5-nitronaphthalene. researchgate.net The labeling study showed that equilibration of the alkoxy groups in the reaction mixture occurred before the final carbocyclization step. researchgate.net

These isotopic labeling experiments provide crucial insights that are often unattainable through other analytical methods, solidifying the understanding of complex reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). slideshare.netjchps.com The data from NMR experiments, including chemical shifts, coupling constants, and signal integrations, allow for the precise mapping of the molecular framework. jchps.comipb.pt

In the ¹H NMR spectrum, the aromatic protons of the isoquinoline (B145761) ring system would typically appear in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons on the benzene (B151609) portion of the isoquinoline ring would show characteristic splitting patterns (e.g., doublets, triplets) depending on their coupling with adjacent protons. The protons of the amino group might appear as a broad singlet, and its chemical shift could be solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Nitroisoquinolin-1-amine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | 110 - 150 |

| C-NH₂ | --- | 140 - 160 |

| C-NO₂ | --- | 145 - 165 |

| NH₂ | Variable (often broad) | --- |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational energy levels. nih.govuni-siegen.de These techniques are complementary and offer a molecular "fingerprint" that is unique to the compound. researchgate.netscitepress.org

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Nitroisoquinolin-1-amine would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The nitro group (NO₂) would show strong asymmetric and symmetric stretching vibrations typically in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. core.ac.uk The primary amine (NH₂) group would display N-H stretching vibrations, usually as two bands in the 3500-3300 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the isoquinoline ring system would be observed in the 1650-1430 cm⁻¹ range. core.ac.uk

Raman Spectroscopy:

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. mt.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For 4-Nitroisoquinolin-1-amine, the symmetric stretching of the nitro group would likely produce a strong Raman signal. researchgate.net The aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for 4-Nitroisoquinolin-1-amine

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NO₂ | Asymmetric Stretch | 1570–1485 (Strong) | Weak |

| -NO₂ | Symmetric Stretch | 1370–1320 (Strong) | Strong |

| -NH₂ | N-H Stretch | 3500–3300 (Two bands, Medium) | Medium |

| Aromatic C-H | Stretch | 3100–3000 (Medium) | Strong |

| Aromatic C=C | Stretch | 1650–1450 (Variable) | Strong |

| C-N | Stretch | ~1105 (Medium) | Medium |

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. google.comgoogle.commiamioh.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). longdom.orgmeasurlabs.comresearchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule. bioanalysis-zone.com For 4-Nitroisoquinolin-1-amine (C₉H₇N₃O₂), HRMS would confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS is crucial for confirming the identity of newly synthesized compounds and for identifying unknown substances in complex mixtures. longdom.orgmeasurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edunih.gov The sample is first vaporized and separated into its components in the GC column, and then each component is introduced into the mass spectrometer for detection and identification. etamu.edukirj.ee GC-MS is particularly useful for analyzing volatile and thermally stable compounds. turkjps.orgnih.gov While the volatility of 4-Nitroisoquinolin-1-amine would need to be considered, GC-MS could potentially be used for its analysis, providing both retention time information from the GC and a mass spectrum from the MS for each separated component. The mass spectrum would show the molecular ion peak and a series of fragment ions, which can be interpreted to deduce the structure of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. tanta.edu.egvscht.cz The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). elte.hu

For 4-Nitroisoquinolin-1-amine, the presence of the conjugated isoquinoline system and the chromophoric nitro and amino groups would result in characteristic absorption bands. The spectrum is expected to show π → π* transitions, which are common in aromatic systems, and potentially n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. uomustansiriyah.edu.iq The position and intensity of these bands are sensitive to the solvent polarity. uomustansiriyah.edu.iq The absorption spectrum of quinoline (B57606) derivatives typically falls within the 200-400 nm range. researchgate.net The introduction of the nitro and amino groups would likely cause a shift in the absorption maxima compared to the parent isoquinoline.

Table 3: Expected UV-Vis Absorption for 4-Nitroisoquinolin-1-amine

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity (ε) |

| π → π | 200 - 400 | High |

| n → π | >300 | Low |

Other Advanced Characterization Techniques for Research Applications

The comprehensive structural elucidation and purity assessment of novel or synthesized compounds like 4-Nitroisoquinolin-1-amine rely on a suite of advanced spectroscopic and analytical methodologies. While foundational techniques provide a basic framework, a deeper and more definitive characterization is achieved through the application of more sophisticated methods. These techniques are crucial for unambiguous structure confirmation, resolving stereochemical details, and ensuring the sample's suitability for further research applications.

In the context of isoquinoline derivatives, and specifically for 4-Nitroisoquinolin-1-amine, several advanced techniques are considered indispensable for a thorough analysis. These include multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray crystallography.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, complex structures often necessitate two-dimensional (2D) NMR experiments to resolve signal overlap and establish connectivity. For a molecule like 4-Nitroisoquinolin-1-amine, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal proton-proton couplings within the isoquinoline and any substituent groups, helping to trace the connectivity of the spin systems in the aromatic rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

HMBC: This is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons over two to three bonds. For 4-Nitroisoquinolin-1-amine, HMBC would be critical in confirming the position of the nitro and amino groups by showing long-range correlations between protons on the isoquinoline core and the carbons bearing these substituents.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, thereby confirming that the synthesized molecule has the correct atomic constituents. For 4-Nitroisoquinolin-1-amine (C₉H₇N₃O₂), HRMS would be used to verify the exact mass, distinguishing it from other potential isomers or impurities.

X-ray Crystallography

X-ray crystallography stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. nii.ac.jp This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nii.ac.jp The analysis of this pattern provides a detailed electron density map from which the precise spatial arrangement of every atom in the molecule, including bond lengths and angles, can be determined. For 4-Nitroisoquinolin-1-amine, a successful X-ray crystallographic analysis would provide unequivocal proof of its structure, including the planarity of the isoquinoline ring system and the geometry of the amino and nitro groups. This technique is particularly powerful for resolving any ambiguity that may remain after analysis by NMR and MS.

While specific experimental data from these advanced techniques for 4-Nitroisoquinolin-1-amine are not widely available in the public domain, the application of these methods is standard practice in the synthesis and characterization of novel heterocyclic compounds. The combination of 2D NMR, HRMS, and X-ray crystallography provides a comprehensive and definitive characterization, ensuring the structural integrity of the compound for any subsequent research endeavors.

Theoretical and Computational Chemistry Investigations of 4 Nitroisoquinolin 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-nitroisoquinolin-1-amine. These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jmchemsci.com By optimizing the molecular geometry of 4-nitroisoquinolin-1-amine, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These studies often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to provide a balance between computational cost and accuracy. mdpi.com

The electronic properties are critical to understanding the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. mdpi.com For 4-nitroisoquinolin-1-amine, the MEP would likely show negative potential (red/yellow) around the nitro group's oxygen atoms and the amine's nitrogen atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting sites for nucleophilic interaction.

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Chemical reactivity and stability mdpi.com |

| Dipole Moment | ~5-7 D | Overall polarity of the molecule |

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For 4-nitroisoquinolin-1-amine, theoretical studies can map out potential energy surfaces for various transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies, providing a deeper understanding of reaction kinetics and thermodynamics. researchgate.net

For instance, studying the N-nitrosation of secondary amines, DFT calculations have been used to screen different nitrosating agents and identify the most favorable reaction pathways. researchgate.net A similar approach could be applied to reactions involving the primary amine of 4-nitroisoquinolin-1-amine. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that an identified transition state correctly connects the reactants and products along the reaction pathway. researchgate.net These computational explorations can reveal stepwise versus concerted mechanisms and identify key intermediates. mdpi.com

Predicting how and where a molecule will react is a central goal of computational chemistry. Conceptual DFT provides a framework for this through various reactivity descriptors. The Fukui function, for example, indicates the propensity of an atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. For 4-nitroisoquinolin-1-amine, these calculations could predict the regioselectivity of electrophilic substitution on the aromatic rings or nucleophilic attack at specific carbon atoms. uautonoma.cl

Local reactivity descriptors, derived from the MEP and Fukui functions, help in understanding why reactions occur at specific sites. mdpi.com For example, in the synthesis of substituted quinazolines, computational studies help explain the observed regioselectivity in nucleophilic aromatic substitution reactions, consistently showing a preference for substitution at the 4-position. nih.gov Such predictive power is invaluable for designing synthetic routes and avoiding unwanted side products.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations reveal the behavior of molecules over time. nih.gov An MD simulation of 4-nitroisoquinolin-1-amine would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model its movement according to the laws of classical mechanics. nih.gov

These simulations can provide information on:

Conformational analysis : Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation effects : How the solvent molecules arrange around the solute and the nature of solute-solvent interactions.

Intermolecular interactions : Simulating how 4-nitroisoquinolin-1-amine interacts with other molecules, such as biological macromolecules or other reagents in a solution. nih.govresearchgate.net

MD simulations are particularly useful for studying how a molecule might bind to a biological target, like a protein's active site, providing insights into its potential pharmacological activity. nih.gov

Theoretical Studies on Complex Formation

4-Nitroisoquinolin-1-amine has potential to act as a ligand, forming complexes with metal ions or participating in host-guest chemistry. Theoretical calculations can model the formation of these complexes. By optimizing the geometry of the complex, these studies can predict the coordination mode, binding energies, and the nature of the bonding interactions.

For example, studies on complexes between macrocycles and amines have used DFT to determine the most energetically stable structures and analyze the forces driving complexation, such as hydrogen bonding and electrostatic interactions. beilstein-journals.org Similar methods could be applied to predict how 4-nitroisoquinolin-1-amine might coordinate with various metal centers or fit within the cavity of a host molecule, which is crucial for applications in catalysis and materials science.

Computational Analysis of Intermolecular Interactions

The structure and properties of 4-nitroisoquinolin-1-amine in the solid state or in solution are heavily influenced by non-covalent interactions. nih.gov Computational methods can identify and quantify these interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. beilstein-journals.orgnih.gov

Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density topology to characterize the strength and nature of specific bonds, including weak intermolecular hydrogen bonds. mdpi.com Natural Bond Orbital (NBO) analysis provides further details on charge transfer and orbital interactions that stabilize these non-covalent bonds. These analyses are critical for understanding crystal packing, self-assembly, and the interactions that govern molecular recognition processes. mdpi.com

| Interaction Type | Description | Computational Method for Analysis |

|---|---|---|

| Hydrogen Bonding | Interaction between an H atom bonded to an electronegative atom (e.g., N-H) and another electronegative atom (e.g., O from NO₂). | QTAIM, NBO, MEP mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT with dispersion correction (e.g., wB97X-D) mdpi.com |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | MD Simulations, DFT with dispersion correction ox.ac.uk |

| Charge-Transfer | Donation of electron density from an electron-rich region to an electron-poor region. | NBO Analysis, HOMO-LUMO analysis |

Molecular Docking Studies with Biological Macromolecules

No studies detailing the molecular docking of 4-Nitroisoquinolin-1-amine with specific biological macromolecules were found in the reviewed literature.

Investigations of Hydrogen Bonding and Pi-Stacking Interactions

Specific investigations into the hydrogen bonding and pi-stacking interactions of 4-Nitroisoquinolin-1-amine are not available in the current body of scientific publications.

Exploration of Biological Activities and Structure Activity Relationships Sar in Chemical Biology Research

Investigations of Enzyme and Receptor Modulation

The interaction of isoquinoline-based compounds with enzymes and receptors is a primary focus of research, revealing potential mechanisms of action for various biological effects.

The isoquinolinone scaffold is a well-established framework for the development of inhibitors of poly(ADP-ribose)polymerases (PARPs), a family of enzymes critical to DNA repair and other cellular processes. frontiersin.orgcrownbio.com While 4-nitroisoquinolin-1-amine itself is typically a synthetic precursor, its corresponding amine, 5-aminoisoquinolin-1-one (5-AIQ), is a known water-soluble inhibitor of PARPs, though it shows moderate potency and lacks selectivity for different PARP isoforms. researchgate.net

Research has focused on modifying the 4-position of the 5-aminoisoquinolin-1-one core to enhance potency and selectivity. These efforts have led to the identification of novel inhibitors with distinct profiles. For instance, the synthesis of 4-alkyl and 4-aryl derivatives has been a key strategy. Through the reduction of the nitro group to an amine, derivatives of 4-nitroisoquinolin-1-amine are converted into biologically active PARP inhibitors. A significant finding from these studies was the identification of 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one as a potent and selective inhibitor of PARP-2. nih.govresearchgate.net This discovery highlights the importance of the substituent at the 4-position in determining the inhibitory profile against different PARP family members. nih.gov

Hydrogenation of related compounds like 4-methyl- and 4-benzyl-5-nitroisoquinolin-1-ones yields their respective 5-amino derivatives, which have been shown to be potent inhibitors of PARP-1 activity. researchgate.net These findings underscore that while the nitro-form is a synthetic intermediate, its structure is foundational to creating potent PARP inhibitors.

Table 1: PARP Inhibition by 4-Substituted 5-Aminoisoquinolin-1-one Analogs

| Compound | Target | Activity |

| 5-Aminoisoquinolin-1-one (5-AIQ) | PARPs | Moderate, non-isoform-selective inhibitor researchgate.net |

| 4-Methyl-5-aminoisoquinolin-1-one | PARP-1 | Potent inhibitor researchgate.net |

| 4-Benzyl-5-aminoisoquinolin-1-one | PARP-1 | Potent inhibitor researchgate.net |

| 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one | PARP-2 | Potent and selective inhibitor nih.gov |

This table summarizes the reported activities of various 5-aminoisoquinolin-1-one derivatives, which are synthesized from their corresponding 4-nitro precursors.

The broader class of isoquinoline (B145761) derivatives has been investigated for activity against various protein kinases. For example, research on related structures such as 4-benzyl-5-nitroisoquinolin-1-one has included screening for inhibitory activity on protein kinases. grafiati.com Glycogen Synthase Kinase 3 (GSK-3) is recognized as a key regulator in cellular pathways, and its activity can influence cellular responses to a wide range of kinase inhibitors. nih.govnih.gov However, specific studies directly linking 4-nitroisoquinolin-1-amine to the inhibition of RAF1 Kinase, GSK3, or JAK2 are not extensively detailed in the current body of research. The investigation into kinase inhibition for this specific compound remains a developing area.

Research into Cellular Processes and Pathways

Beyond direct enzyme inhibition, research extends to the effects of these compounds on complex cellular activities, such as proliferation and drug resistance.

Derivatives of 4-nitroisoquinolin-1-amine have been evaluated for their effects on the growth of cancer cells. Specifically, compounds like 4-benzyl-5-nitroisoquinolin-1-one have been assessed for their antiproliferative activity against various tumor cell lines. grafiati.com This line of inquiry aims to determine if these molecules can halt or slow the proliferation of cancer cells, a hallmark of potential anticancer agents. nih.gov The antiproliferative potential often correlates with the ability to interfere with critical cellular machinery, including the enzymes and pathways discussed previously.

Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by efflux pumps like P-glycoprotein (P-gp), which removes anticancer drugs from cells. nih.govmdpi.com The reversal of MDR can be achieved by inhibiting these pumps. nih.govmdpi.comnih.gov While various chemical scaffolds are known to modulate P-gp, there is currently a lack of specific research findings that directly connect 4-nitroisoquinolin-1-amine or its immediate derivatives to the modulation of P-glycoprotein or the reversal of multidrug resistance.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is essential for optimizing the biological activity of a lead compound. For the isoquinoline class, SAR studies have been crucial in refining their therapeutic potential. acs.orgnih.gov

In the context of PARP inhibition, SAR analyses of 4-substituted-5-aminoisoquinolin-1-ones have been particularly informative. The synthesis and evaluation of a range of analogs with different substituents at the 4-position (alkyl, aryl, and arylamino groups) have demonstrated that this position is critical for both potency and selectivity. nih.gov For example, the introduction of a 4-(trifluoromethylphenyl) group led to a switch in selectivity from PARP-1 to PARP-2. nih.gov These studies help in defining the shape and chemical properties of the binding site and guide the rational design of next-generation inhibitors. researchgate.netresearchgate.net

Design and Synthesis of Analogues for SAR Profiling

The systematic exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds. For the 4-nitroisoquinolin-1-amine scaffold, SAR profiling involves the synthesis of a variety of analogues where the core structure is systematically modified. Research on related isoquinoline and quinoline (B57606) systems provides a blueprint for the rational design and synthesis of these analogues.

The synthetic strategies often revolve around modifying the isoquinoline core at various positions. For the closely related 5-nitroisoquinolin-1-one series, which can be considered a precursor or analogue to aminoisoquinolines, palladium-catalyzed coupling reactions are a key synthetic tool. bath.ac.ukresearchgate.net For instance, the synthesis of 4-substituted analogues has been achieved through intramolecular Heck reactions of N-(2-alkenyl)-2-halo-3-nitrobenzamides. researchgate.net This approach allows for the introduction of methyl or benzyl (B1604629) groups at the 4-position. Subsequent hydrogenation of the nitro group can then yield the corresponding 4-substituted-5-aminoisoquinolin-1-ones, which are potent inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). researchgate.net

Another powerful method for generating diversity is the Suzuki coupling reaction. This has been employed to create 3-aryl-5-nitroisoquinolin-1-ones, which were found to be highly potent against PARP-1/2. bath.ac.uk Similarly, the synthesis of the parent compound for these studies, 5-aminoisoquinolin-1-one (5-AIQ), has been optimized to be highly efficient, involving simple filtration and recrystallization steps. bath.ac.uk

The synthesis of the direct precursor, 1-chloro-5-nitroisoquinoline, is typically achieved through the nitration of 1-chloroisoquinoline. jst.go.jp This intermediate is then amenable to nucleophilic substitution at the 1-position with various (hetero)aromatic amines to generate a library of N-substituted 5-nitroisoquinolin-1-amines. jst.go.jp The nitro group in these compounds can then be reduced to the corresponding amine, providing another set of analogues for SAR studies. jst.go.jp These established synthetic routes for isomers and related structures, such as those shown in Table 1, are directly applicable to the design and synthesis of novel 4-nitroisoquinolin-1-amine derivatives for comprehensive SAR profiling.

| Synthetic Method | Starting Material Example | Resulting Analogue Class | Key Application/Finding | Reference |

|---|---|---|---|---|

| Intramolecular Pd-catalysed Heck Reaction | N-allyl-2-iodo-3-nitrobenzamide | 4-methyl-5-nitroisoquinolin-1-ones | Creates 4-substituted analogues; hydrogenation gives potent PARP-1 inhibitors. | researchgate.net |

| Suzuki Coupling | 3-chloro-1-methoxyisoquinoline | 3-aryl-5-nitroisoquinolin-1-ones | Generates highly potent, though non-selective, PARP-1/2 inhibitors. | bath.ac.uk |

| Nucleophilic Substitution | 1-chloro-5-nitroisoquinoline | N-substituted-5-nitroisoquinolin-1-amines | Allows for a wide variety of amines to be introduced at the 1-position. | jst.go.jp |

| Reductive Cyclisation | Methyl 2-cyanomethyl-3-nitrobenzoate | 5-aminoisoquinolin-1-one (5-AIQ) | Provides an efficient route to a key parent compound for further modification. | bath.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgresearchgate.net These models translate molecular features into numerical descriptors and use statistical methods to build a predictive equation of the form: Activity = f(molecular descriptors). wikipedia.org While specific QSAR studies focusing exclusively on 4-nitroisoquinolin-1-amine are not extensively documented, the principles and descriptors used for related nitroaromatic and quinoline compounds provide a clear framework for how such an analysis would be approached. nih.govwalisongo.ac.id

For a series of 4-nitroisoquinolin-1-amine analogues, a QSAR study would begin with the generation of molecular descriptors that encode physicochemical properties. d-nb.info Key descriptors would likely include:

Electronic Descriptors: The Hammett constant (σ) for substituents on the ring would be crucial to quantify the electron-withdrawing or donating effects. For the parent compound, the strong electron-withdrawing nature of the nitro group at the 4-position significantly influences the electron density of the entire ring system. nih.gov

Lipophilicity Descriptors: The partition coefficient (log P) is a measure of a compound's hydrophobicity, which often correlates with its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Steric Descriptors: Parameters like molar refractivity or Taft steric parameters would be used to model the size and shape of substituents, which can influence binding affinity through steric hindrance or favorable van der Waals interactions.

Topological and Quantum Chemical Descriptors: These include properties like molecular connectivity indices, surface area (SAG), and the energies of the highest occupied molecular orbital (E HOMO) and lowest unoccupied molecular orbital (E LUMO), which relate to molecular shape and reactivity. walisongo.ac.id

In studies of related 7-substituted-4-aminoquinolines, a direct correlation was found between antiplasmodial activity and β-hematin inhibitory activity. nih.gov The β-hematin inhibition, in turn, correlated with the electron-withdrawing capacity of the substituent (Hammett constant) and the hematin-quinoline association constant. nih.gov This demonstrates how electronic descriptors are vital for modeling the activity of this class of compounds. A similar approach for 4-nitroisoquinolin-1-amine analogues would likely reveal critical relationships between its structure and biological function, enabling the prediction of activity for new, unsynthesized compounds. wikipedia.org

| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Potential Influence on Activity | Reference |

|---|---|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-withdrawing/donating ability of substituents | Modulates pKa, target interaction strength, and reactivity. | nih.gov |

| Lipophilicity | log P | Hydrophobicity/hydrophilicity balance | Affects membrane permeability and binding to hydrophobic pockets. | nih.gov |

| Quantum Chemical | E-LUMO / E-HOMO | Energy of frontier molecular orbitals | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | walisongo.ac.id |

| Steric | Molar Refractivity | Molecular volume and polarizability | Influences fit within a receptor's binding site and potential for steric clashes. | d-nb.info |

Molecular Features Influencing Biochemical Interactions

The biological activity of 4-nitroisoquinolin-1-amine is dictated by specific molecular features that govern its interactions with biochemical targets. The key structural components are the isoquinoline core, the amine group at position 1, and the nitro group at position 4.

The Isoquinoline Scaffold: The flat, aromatic isoquinoline ring system serves as a rigid scaffold, positioning the functional groups in a defined spatial orientation for optimal interaction with a target's binding site. It is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. researchgate.netchemshuttle.com

The 1-Amine Group: The primary amine at the C1 position is a critical hydrogen-bonding moiety. It can act as a hydrogen bond donor, forming key interactions with amino acid residues (e.g., backbone carbonyls) in a protein's active site. This is a common binding motif for many kinase inhibitors that mimic the hinge-binding interactions of ATP.

The 4-Nitro Group: The nitro group at the 4-position is arguably the most influential feature. As a powerful electron-withdrawing group, it significantly lowers the pKa of the quinoline ring nitrogen. nih.gov This reduction in basicity can alter the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with charged residues in a binding pocket. nih.gov In studies on related PARP inhibitors, the nitro group is part of the "nicotinamide-binding Gly/Ser motif," where it explores a hydrophobic cavity adjacent to the binding site. researchgate.net Furthermore, the introduction of substituents ortho to the nitro group can lead to sterically-driven distortion of the isoquinoline ring system, which can be exploited to fine-tune binding affinity and selectivity. researchgate.net Research on other nitro-substituted inhibitors has shown that the nitro group's position is critical; for example, a nitro group at the 7-position of a tetrahydroisoquinoline ring led to a tenfold increase in inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) compared to the unsubstituted analogue. nih.gov This highlights the profound impact of the nitro group's electronic effects on biochemical interactions.

The interplay of these features—the rigid scaffold, the hydrogen-bonding amine, and the electronically-modulating nitro group—defines the pharmacophore of 4-nitroisoquinolin-1-amine and provides a rational basis for designing analogues with improved potency and selectivity. researchgate.net

Applications in Advanced Organic Materials and Chemical Synthesis

Role as a Synthetic Building Block in Complex Chemical Architectures

4-Nitroisoquinolin-1-amine serves as a versatile building block for the synthesis of more intricate molecules. The presence of both a nucleophilic amino group and an electrophilically-activating nitro group on the isoquinoline (B145761) framework allows for a diverse range of chemical transformations.

The primary amine at the 1-position is a key functional handle for various reactions, including amidation, alkylation, and the formation of ureas and sulfonamides. These reactions enable the coupling of the isoquinoline core to other molecular fragments, building complexity. For instance, amidation reactions with carboxylic acids or their derivatives can forge stable amide bonds, a common linkage in many biologically active compounds and functional materials.

Simultaneously, the nitro group at the 4-position significantly influences the reactivity of the aromatic system. It can be readily reduced to an amino group, yielding 1,4-diaminoisoquinoline. This diamine derivative is a valuable precursor for synthesizing fused heterocyclic systems or polymers. The nitro group can also participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for its replacement by other functional groups.

The isoquinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous alkaloids and synthetic drugs mdpi.comnih.gov. Therefore, derivatives of 4-Nitroisoquinolin-1-amine are of significant interest in the development of new pharmaceutical leads lookchem.comevitachem.com. For example, substituted aminoisoquinolines have been investigated as potent inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) researchgate.net.

Below is a table summarizing potential synthetic transformations involving 4-Nitroisoquinolin-1-amine.

| Reaction Type | Reagent/Condition | Product Type | Potential Application |

| Amidation | Acyl chloride, Carboxylic acid + coupling agent | N-(4-nitroisoquinolin-1-yl)amide | Synthesis of functional amides, precursors to bioactive molecules. |

| Sulfonylation | Sulfonyl chloride | N-(4-nitroisoquinolin-1-yl)sulfonamide | Creation of sulfonamide derivatives with potential biological activity. |

| Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl | Isoquinoline-1,4-diamine | Precursor for polymers, dyes, and complex heterocyclic systems. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | 4-substituted-isoquinolin-1-amine | Introduction of diverse functional groups at the 4-position. |

| Buchwald-Hartwig/Ullmann Coupling | Aryl halide, Pd or Cu catalyst | N-aryl-4-nitroisoquinolin-1-amine | Formation of C-N bonds to create more complex aromatic structures. |

Investigation in Material Science Applications

The structural and electronic properties of 4-Nitroisoquinolin-1-amine make it an intriguing candidate for research in material science.

The amine functionality of 4-Nitroisoquinolin-1-amine allows it to be chemically integrated into polymer chains. It can act as a monomer or a curing agent in the production of various polymers like polyamides, polyimides, and epoxy resins specialchem.comgoogle.com. The reaction of its primary amine group with difunctional monomers (e.g., diacyl chlorides or diepoxides) can lead to the formation of new polymers with the rigid isoquinoline unit incorporated into the backbone. This can enhance thermal stability and modify the mechanical properties of the resulting material.

Furthermore, amine-containing compounds are known to be used as additives in coatings. For example, hindered amine light stabilizers (HALS) protect polymers from UV degradation frontiersin.org. The aromatic amine structure of 4-Nitroisoquinolin-1-amine suggests it could be investigated for similar photostabilizing effects. When incorporated into a coating formulation, it could also improve adhesion to substrates and act as a crosslinking agent to enhance the durability of the film specialchem.commdpi.com.